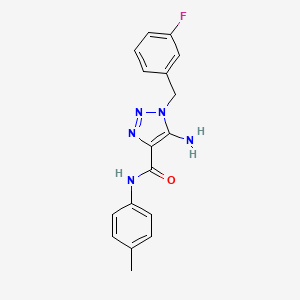
5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16FN5O
- Molecular Weight : 325.347 g/mol
- CAS Number : 899737-42-9
- Purity : Typically around 95% .
The compound belongs to the class of 1,2,3-triazole derivatives, which have been shown to exhibit various biological activities. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Antiparasitic Activity
One of the primary areas of investigation for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research has demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide possess significant antiparasitic properties:
- Potency : Compound 3 from a related series showed submicromolar activity (pEC50 > 6) against T. cruzi in vitro and demonstrated substantial suppression of parasite burden in mouse models .
- Selectivity : High selectivity was observed (>100-fold over VERO and HepG2 cells), indicating a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The SAR studies have highlighted critical modifications that enhance biological activity:
- Fluorination Effects : The position of fluorine substitution significantly influences potency. Meta and para positions enhance activity, while ortho substitution drastically reduces it .
- Core Modifications : Alterations to the triazole core or peripheral substituents were systematically explored, revealing that certain configurations maintained or improved ligand efficiency (LE) and lipophilicity (cLogD < 3) .
Study on Chagas Disease Treatment
A notable study involved the optimization of a series of triazole compounds for treating Chagas disease. The lead compound exhibited:
- Cellular Ligand Efficiency : LE > 0.25 indicates effective binding to the target.
- Metabolic Stability : Despite initial poor stability in mouse liver microsomes, modifications led to improved profiles suitable for in vivo testing .
Anti-inflammatory Potential
While primarily focused on antiparasitic activity, some derivatives have shown anti-inflammatory properties:
- Inhibitory effects against COX enzymes were observed, with IC50 values demonstrating moderate potency compared to established anti-inflammatory drugs like diclofenac .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 325.347 g/mol |
| CAS Number | 899737-42-9 |
| Antiparasitic Activity (pEC50) | >6 |
| Selectivity | >100-fold over VERO and HepG2 |
| Compound Modification | Effect on Activity |
|---|---|
| Fluorine at meta position | Increased potency |
| Fluorine at ortho position | Decreased potency |
| Triazole core modification | Maintained activity |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds within the triazole family, including 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that derivatives of triazoles exhibit significant growth inhibition against various cancer cell lines. For instance:
- A study demonstrated that triazole derivatives showed promising results against SNB-19 and OVCAR-8 cell lines with growth inhibition percentages exceeding 80% .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The synthesis of novel triazole derivatives has led to the discovery of compounds with enhanced activity against fungal strains such as Candida albicans. These derivatives have shown efficacy with minimum inhibitory concentration (MIC) values lower than those of traditional antifungal agents like fluconazole .
Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors, particularly in pathways associated with cancer and inflammation. The ability of triazoles to interact with specific enzymes can lead to significant therapeutic effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies suggest that the compound may effectively bind to targets involved in cancer progression and microbial resistance .
Synthesis and Evaluation
A series of studies have synthesized various triazole derivatives and evaluated their biological activities:
| Compound | Activity | Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | SNB-19 | 86.61 |
| Compound B | Antifungal | Candida albicans | MIC ≤ 25 µg/mL |
These studies provide a framework for understanding the potential applications of this compound in drug development.
特性
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYZCLVCFCDTKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













